1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone oxime
Description
Properties
IUPAC Name |
(NE)-N-[1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c1-7-11(8(2)15-16)17-12(14-7)9-3-5-10(13)6-4-9/h3-6,16H,1-2H3/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFXDYCHLYHVPO-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=NO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)/C(=N/O)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone oxime typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.
Formation of the Oxime Group: The oxime group is formed by reacting the ethanone derivative with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone oxime has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone oxime involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of thiazole derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogues:
Biological Activity
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone oxime is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antiviral properties, cytotoxicity, and structure-activity relationships (SAR) based on recent studies.
- IUPAC Name : this compound
- CAS Number : Not explicitly listed in the search results.
- Molecular Formula : C12H10ClN2OS
- Molecular Weight : Approximately 250.74 g/mol
Antiviral Activity
Recent studies have highlighted the antiviral properties of thiazole derivatives, including those similar to this compound. Research published in the Journal of Medicinal Chemistry indicates that thiazole compounds exhibit significant antiviral activity against flaviviruses, such as the yellow fever virus. The study identified that specific structural modifications could enhance antiviral potency while reducing cytotoxicity .
Table 1: Antiviral Activity Summary
| Compound | EC50 (µM) | CC50 (µM) | Therapeutic Index |
|---|---|---|---|
| Parent Compound M02 | 50 | 135 | 2.7 |
| Modified Compound 11 | 5 | 13.5 | 2.7 |
| Compound 36 | ~10 | >100 | >10 |
The therapeutic index (TI) indicates that modifications to the thiazole core can lead to compounds with improved safety profiles and efficacy against viral infections.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety of potential therapeutic agents. In vitro studies have shown that while some thiazole derivatives exhibit moderate antiviral activity, they also present varying levels of cytotoxicity. The SAR analysis revealed that certain substitutions on the thiazole ring can significantly affect both antiviral potency and cytotoxic effects .
Case Study 1: Structure Modification for Enhanced Activity
A study focused on modifying the structure of a parent thiazole compound (M02) to create derivatives with enhanced biological activity. The introduction of an amide group in place of a Michael acceptor resulted in a compound (11) that displayed an EC50 value of 5 µM against yellow fever virus, significantly lower than its predecessor .
Case Study 2: Thiazole Derivatives in Antiviral Research
Another investigation into thiazole derivatives found that compounds with specific aromatic substitutions showed better inhibitory effects on viral replication compared to their parent structures. This research emphasizes the importance of structural features in developing effective antiviral agents .
Q & A
Q. Table 1. Comparative Reactivity of Thiazole-Oxime Derivatives
| Derivative | Biological Activity (IC₅₀, μM) | LogP | Reference |
|---|---|---|---|
| Parent Oxime | 12.5 (Anticancer) | 3.2 | |
| 4-Fluorophenyl Analog | 8.7 (Antiviral) | 2.9 | |
| Methoxyphenyl Analog | 25.4 (Anti-inflammatory) | 3.8 |
Q. Table 2. Optimized Synthesis Conditions
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent (Ethanol) | Reflux, 24 h | 68.9 | 99.5 |
| Solvent (DMF) | 80°C, 12 h | 72.3 | 98.1 |
| Catalyst (HCl) | 0.1 M, 6 h | 65.4 | 97.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
